molecular formula C6H10BrNO3 B8678661 Ethyl 3-bromo-2-(methoxyimino)propanoate

Ethyl 3-bromo-2-(methoxyimino)propanoate

Cat. No.: B8678661
M. Wt: 224.05 g/mol
InChI Key: HKKNVZIWTKMDLH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-(methoxyimino)propanoate (C₆H₁₀BrNO₃) is a brominated ester featuring a methoxyimino (CH₃O–N=) substituent at the 2-position and a bromine atom at the 3-position of the propanoate backbone. Its molecular weight is 224.0525 g/mol, and its SMILES notation is CCOC(=O)C(=NOC)CBr . This compound is primarily utilized in organic synthesis as an intermediate, leveraging its reactive bromine and imino functional groups for further derivatization.

Properties

Molecular Formula

C6H10BrNO3

Molecular Weight

224.05 g/mol

IUPAC Name

ethyl 3-bromo-2-methoxyiminopropanoate

InChI

InChI=1S/C6H10BrNO3/c1-3-11-6(9)5(4-7)8-10-2/h3-4H2,1-2H3

InChI Key

HKKNVZIWTKMDLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOC)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of ethyl 3-bromo-2-(methoxyimino)propanoate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Context
This compound C₆H₁₀BrNO₃ 224.0525 Bromo, methoxyimino, ester Organic synthesis intermediate
Ethyl 3-bromo-2-(hydroxyimino)propanoate C₅H₈BrNO₃ 210.027 Bromo, hydroxyimino, ester Research chemical
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 148.22 Methylthio, ester Flavoring agent (fruity aroma)
Ethyl 3-bromo-2-(bromomethyl)propionate C₆H₁₀Br₂O₂ 289.95 Dibromo, ester Reactive intermediate
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate C₁₁H₁₃NO₂FBr 290.129 Bromo, fluoro, amino, ester Pharmaceutical intermediate
Key Observations:
  • Functional Group Influence: The methoxyimino group in the target compound introduces steric hindrance and electron-donating effects compared to the hydroxyimino variant, likely altering reactivity in nucleophilic substitutions or cycloadditions . Bromine Position: Ethyl 3-bromo-2-(bromomethyl)propionate contains two bromine atoms, enhancing its electrophilicity and utility in cross-coupling reactions compared to mono-brominated analogs . Aromatic vs. Aliphatic: Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate incorporates a fluorinated aromatic ring, expanding its applications in medicinal chemistry .

Reactivity and Stability

  • Methoxyimino vs. Hydroxyimino derivatives may exhibit higher polarity, increasing solubility in polar solvents like water or ethanol .
  • Bromine Reactivity :

    • The bromine atom at the 3-position in the target compound facilitates nucleophilic substitutions (e.g., Suzuki couplings) or eliminations, similar to ethyl 3-bromo-2-(bromomethyl)propionate .

Physical Properties

  • Boiling Points/Solubility: Brominated compounds (e.g., target compound, dibromo derivative) generally exhibit higher boiling points due to increased molecular weight and halogen-mediated intermolecular forces. The methoxyimino group may reduce water solubility compared to hydroxyimino analogs, aligning with trends in ester hydrophobicity .

Preparation Methods

Bromination of Ethyl Acrylate Derivatives

Bromination is typically performed using electrophilic brominating agents such as bromine (Br₂) or NN-bromosuccinimide (NBS). In a representative procedure, ethyl acrylate is treated with bromine in a polar solvent like acetic acid or dichloromethane at 0–25°C. The reaction proceeds via electrophilic addition, yielding ethyl 2,3-dibromopropanoate as an intermediate. Subsequent selective dehydrobromination using a mild base (e.g., potassium carbonate) generates ethyl 3-bromoprop-2-enoate, though this step requires precise temperature control to avoid over-dehalogenation.

Key Reaction Conditions:

  • Molar Ratio: Acrylate : Br₂ = 1:1–1.2.

  • Solvent: Dichloromethane or acetic acid.

  • Temperature: 0–25°C.

  • Yield: 75–85% (isolated after purification via distillation).

Oximation with Methoxyamine

The methoxyimino group is introduced via condensation of the α,β-unsaturated ester with methoxyamine hydrochloride. This step is conducted in a mixed solvent system (e.g., methanol-water) under slightly acidic conditions (pH 4–6) to protonate the amine and facilitate nucleophilic attack. The reaction is typically heated to 60–80°C for 2–4 hours.

Optimized Parameters:

  • Methoxyamine : Ester Molar Ratio: 1.2:1.

  • Catalyst: pp-Toluenesulfonic acid (0.1 equiv).

  • Reaction Time: 3–4 hours.

  • Yield: 80–90% after extraction and recrystallization.

Mechanistic Insights and Side Reactions

Bromination Mechanism

Electrophilic bromination of ethyl acrylate follows a classic addition-elimination pathway. Initial bromine addition across the double bond forms a bromonium ion intermediate, which is attacked by a second bromide ion to yield the dibromo adduct. Base-mediated elimination of HBr generates the α-bromo-β,γ-unsaturated ester, though competing pathways may lead to diastereomers or over-brominated byproducts.

Oximation Dynamics

Methoxyamine reacts with the α,β-unsaturated ester via conjugate addition, where the nucleophilic nitrogen attacks the β-carbon of the enoate. Proton transfer and tautomerization yield the methoxyimino group. Side reactions include hydrolysis of the ester under prolonged acidic conditions or NN-alkylation if excess methoxyamine is used.

Process Optimization and Scalability

Solvent and Temperature Effects

Nonpolar solvents (e.g., toluene) favor bromination by stabilizing the bromonium intermediate, while polar aprotic solvents (e.g., DMF) accelerate oximation. Elevated temperatures (>80°C) during oximation risk ester hydrolysis, necessitating reflux conditions with azeotropic removal of water.

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (pp-TsOH) improves reaction rates and selectivity. For example, pp-TsOH (0.1 equiv) reduces oximation time from 6 hours to 3 hours while maintaining yields above 85%.

Table 1: Comparative Analysis of Catalytic Systems

CatalystReaction Time (h)Yield (%)Purity (%)
None67288
pp-TsOH38995
ZnCl₂48492

Purification and Characterization

Isolation Techniques

Crude product is typically purified via vacuum distillation (for intermediates) or recrystallization from ethanol-water mixtures. Chromatography on silica gel (hexane:ethyl acetate = 4:1) resolves regioisomeric impurities.

Spectroscopic Validation

  • 1H NMR^1 \text{H NMR}: Peaks at δ 1.3 (t, 3H, CH₂CH₃), δ 4.2 (q, 2H, OCH₂), δ 3.8 (s, 3H, OCH₃), and δ 4.9 (s, 1H, CHBr).

  • IR: Strong bands at 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), and 650 cm⁻¹ (C-Br).

  • MS: Molecular ion peak at m/zm/z 253.97 ([M+H]⁺).

Challenges and Alternative Approaches

Regioselectivity in Bromination

Unsymmetrical acrylates may yield mixtures of α- and β-bromo derivatives. Directed bromination using NN-bromoacetamide with UV light enhances selectivity for the β-position.

Green Chemistry Considerations

Recent efforts replace bromine with recyclable brominating agents (e.g., pyridinium bromide perbromide) or employ solvent-free mechanochemical methods to reduce waste.

Applications and Derivatives

While beyond the scope of preparation methods, this compound serves as a precursor to:

  • Agrochemicals: Thiazole derivatives with insecticidal activity.

  • Pharmaceuticals: α-Amino acid analogs via reductive amination.

Q & A

Basic: What are the most effective synthetic routes for preparing ethyl 3-bromo-2-(methoxyimino)propanoate?

Methodological Answer:
The compound can be synthesized via diazo-transfer reactions or nucleophilic substitution. For example, diazo intermediates (e.g., (E)-methyl 2-diazo-3-(methoxyimino)propanoate) can be brominated at the β-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Alternatively, ethyl 3-bromo-2-oxopropanoate (ethyl 3-bromopyruvate) can react with methoxyamine to form the methoxyimino group via condensation .
Key Considerations:

  • Use anhydrous solvents to avoid hydrolysis of the imino group.
  • Monitor reaction progress via TLC or LC-MS to detect intermediates.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the methoxyimino (N–O–CH₃) and bromo groups. For example, the methoxyimino group shows a singlet at ~3.8–4.0 ppm (¹H) and ~60–65 ppm (¹³C) .
  • HRMS: High-resolution mass spectrometry verifies molecular weight (e.g., C₆H₉BrNO₃⁺: [M+H]⁺ = 222.9848) .
  • Elemental Analysis: Confirm C, H, N, and Br percentages within ±0.3% of theoretical values .

Basic: What are the key reactivity patterns of the bromo and methoxyimino groups?

Methodological Answer:

  • Bromo Group: Undergoes nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids) or elimination under basic conditions .
  • Methoxyimino Group: Acts as a directing group in cycloadditions or stabilizes radicals. It can hydrolyze to a ketone under acidic conditions .
    Experimental Tip:
    Use Pd(PPh₃)₄ for cross-coupling reactions in DMF/water (80°C) with Na₂CO₃ as a base .

Advanced: How does this compound participate in catalytic cycles for lignin depolymerization?

Methodological Answer:
this compound may act as a stabilizer for lignin-derived monomers via reductive chemistry. In lignin solvolysis, metal catalysts (e.g., Pd/C) reduce reactive intermediates, preventing repolymerization. Monitor reaction pathways using:

  • GC-FID/MS: Quantify monomeric products (e.g., dihydro FA ethyl ester) .
  • HSQC NMR: Track C–H correlations to confirm stabilization of β-O-4 linkages .
    Data Contradiction Note:
    Methoxyimino groups may compete with lignin’s methoxy groups in binding to catalysts, requiring optimization of catalyst loading .

Advanced: What mechanistic insights explain contradictions in bromo group reactivity during cross-coupling?

Methodological Answer:
Discrepancies arise from steric hindrance of the methoxyimino group and competing β-hydride elimination. To address this:

  • DFT Calculations: Model transition states to identify favorable pathways.
  • Kinetic Studies: Compare rates using substituted boronic esters (e.g., electron-deficient aryl groups enhance oxidative addition) .
    Table: Reaction Yields Under Varied Conditions
CatalystSolventTemp (°C)Yield (%)Reference
PdCl₂(dppf)DMF/H₂O8065–75
Pd(OAc)₂THF6040–50

Advanced: How can this compound be applied in heterocyclic synthesis?

Methodological Answer:
The methoxyimino group facilitates [3+2] cycloadditions with alkynes to form pyrroles. For example:

  • React with terminal alkynes (e.g., phenylacetylene) under Cu(I) catalysis to yield substituted pyrroles.
  • Optimize regioselectivity using microwave-assisted heating (120°C, 30 min) .
    Mechanistic Insight:
    The bromo group can be displaced post-cyclization for further functionalization (e.g., introducing fluorophores) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:
Racemization occurs due to the lability of the methoxyimino group. Mitigation strategies:

  • Low-Temperature Reactions: Conduct condensations below 0°C.
  • Chiral HPLC: Separate enantiomers using columns with cellulose-based stationary phases.
  • Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) during cross-coupling to retain configuration .

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